

Technical Guide: NSC23005 Sodium (CAS 1796596-46-7)

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Compound of Interest

Compound Name: NSC23005 sodium

Cat. No.: B15562049

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] This compound has garnered significant interest within the research community for its ability to selectively promote the ex vivo expansion of hematopoietic stem cells (HSCs) without stimulating the proliferation of leukemia cells.[1] Its mechanism of action involves the inhibition of p18INK4C, leading to the activation of CDK4 and CDK6, key regulators of cell cycle progression. This technical guide provides a comprehensive overview of **NSC23005 sodium**, including its biochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols.

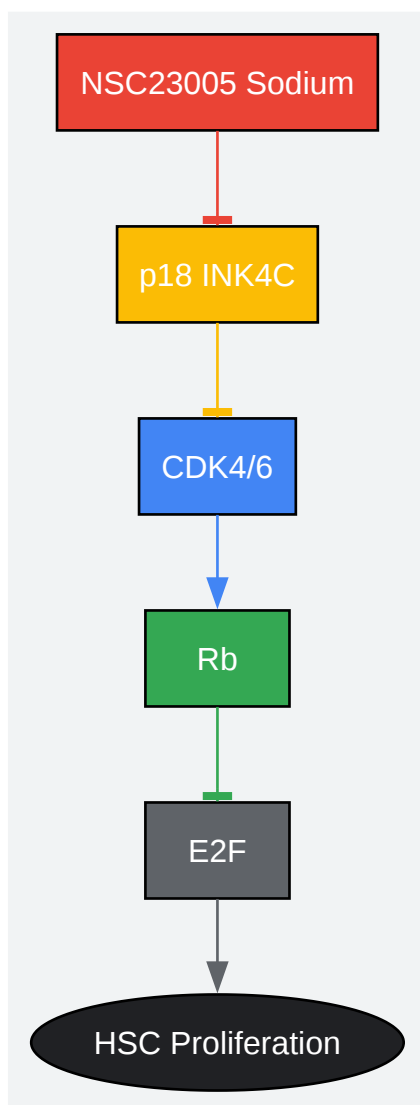
Biochemical and Physicochemical Properties

NSC23005 sodium, also known as p18-IN-40, possesses well-defined chemical characteristics crucial for its application in experimental settings.

Property	Value	Reference
CAS Number	1796596-46-7	
Molecular Formula	C13H16NNaO4S	
Molecular Weight	305.33 g/mol	
Purity	≥98%	
EC50	5.21 nM (for HSC expansion)	
Solubility	Soluble in water (to 100 mM) and DMSO (to 100 mM)	

Mechanism of Action: p18INK4C Inhibition and HSC Expansion

NSC23005 sodium's primary mechanism of action is the targeted inhibition of p18INK4C. In the context of hematopoietic stem cell regulation, p18INK4C acts as a negative regulator of cell cycle entry by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting p18INK4C, **NSC23005 sodium** effectively removes this brake on the cell cycle, allowing for the activation of CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for cell cycle progression and proliferation. This targeted action on the p18-CDK4/6-Rb pathway underlies the compound's ability to promote the expansion of HSCs.



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Caption: Signaling pathway of **NSC23005 sodium** in hematopoietic stem cell expansion.

Quantitative Data Summary

The efficacy of **NSC23005 sodium** has been quantified in various in vitro assays. The following table summarizes key quantitative findings.

Parameter	Cell Type	Assay	Result
EC50	Murine Bone Marrow Cells	Single-cell in vitro culture	5.21 nM
Effect on Leukemia Cell Proliferation	Leukemia Cells	Proliferation Assay	No significant effect
Cytotoxicity	32D cells and HSCs	Cytotoxicity Assay	No significant cytotoxicity

Experimental Protocols

Murine Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol outlines the methodology for assessing the ex vivo expansion of murine HSCs in response to **NSC23005 sodium** treatment.

a. Materials:

- Murine bone marrow cells
- HSC expansion medium (e.g., StemSpan™ SFEM)
- Murine cytokines (e.g., SCF, TPO, Flt3L)
- **NSC23005 sodium** (dissolved in a suitable solvent, e.g., water or DMSO)
- 96-well culture plates
- Flow cytometer

b. Procedure:

- Isolate murine bone marrow cells from the femurs and tibias of mice.
- Enrich for hematopoietic stem and progenitor cells using a lineage cell depletion kit.

- Resuspend the enriched cells in HSC expansion medium supplemented with appropriate murine cytokines.
- Plate the cells in a 96-well plate at a density of 1×10^4 cells per well.
- Add **NSC23005 sodium** to the wells at various concentrations (e.g., in a serial dilution from 1 nM to 10 μ M). Include a vehicle control.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7 days.
- After the incubation period, harvest the cells and stain with a panel of fluorescently labeled antibodies specific for HSC surface markers (e.g., Lineage-, Sca-1+, c-Kit+ for LSK cells).
- Analyze the cell populations by flow cytometry to determine the fold expansion of HSCs at each concentration of **NSC23005 sodium**.

Cell Viability and Cytotoxicity Assay

This protocol describes how to evaluate the cytotoxic effects of **NSC23005 sodium** on both normal and cancerous cell lines.

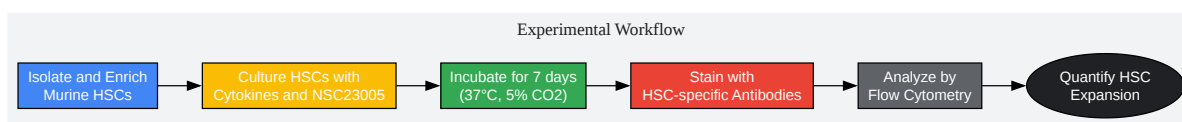
a. Materials:

- Cell lines of interest (e.g., 32D cells, leukemia cell lines, and primary HSCs)
- Appropriate cell culture medium
- **NSC23005 sodium**
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well opaque-walled plates
- Luminometer

b. Procedure:

- Seed the cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells per well).

- Allow the cells to adhere overnight if applicable.
- Treat the cells with a range of concentrations of **NSC23005 sodium**. Include a vehicle control and a positive control for cytotoxicity.
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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Caption: Workflow for assessing **NSC23005 sodium**'s effect on HSC expansion.

Conclusion

NSC23005 sodium is a valuable research tool for studying the mechanisms of hematopoietic stem cell self-renewal and proliferation. Its specificity for p18INK4C and its demonstrated ability to promote HSC expansion ex vivo make it a compound of interest for potential applications in regenerative medicine and cell therapy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate **NSC23005 sodium** into their studies.

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